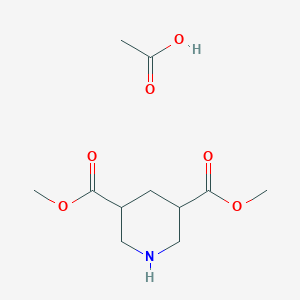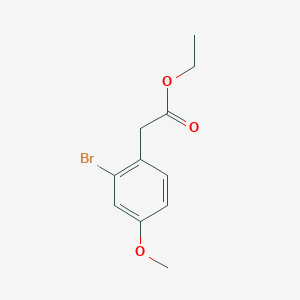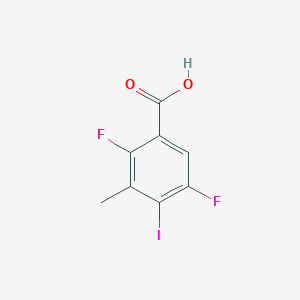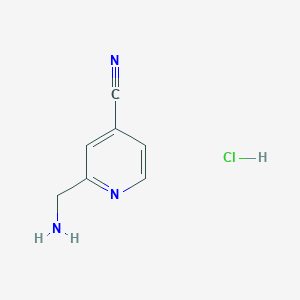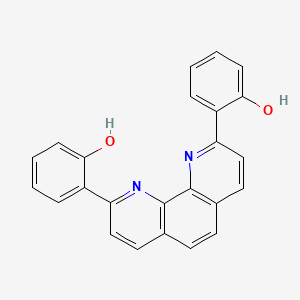
Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- is a complex organic compound with the molecular formula C24H16N2O2 and a molecular weight of 364.39604 g/mol . This compound is characterized by the presence of two phenol groups attached to a 1,10-phenanthroline moiety, making it a versatile ligand in coordination chemistry .
Preparation Methods
The synthesis of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- typically involves the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with phenol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations .
Scientific Research Applications
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline moiety and the oxygen atoms of the phenol groups . This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological activities . The molecular targets and pathways involved depend on the specific metal complex and its intended application .
Comparison with Similar Compounds
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- can be compared with other similar compounds, such as:
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: This compound contains formyl groups instead of phenol groups, leading to different reactivity and applications.
(1,10-phenanthroline-2,9-diyl)bis(ethyl(phenyl)phosphine oxide): This compound has phosphine oxide groups, which can affect its coordination behavior and applications.
The uniqueness of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- lies in its ability to form stable metal complexes with diverse catalytic and biological activities .
Properties
CAS No. |
192631-69-9 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[9-(2-hydroxyphenyl)-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C24H16N2O2/c27-21-7-3-1-5-17(21)19-13-11-15-9-10-16-12-14-20(26-24(16)23(15)25-19)18-6-2-4-8-22(18)28/h1-14,27-28H |
InChI Key |
XHOHFZRSDNFJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5O)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)


![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)

![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
